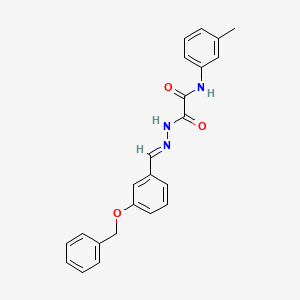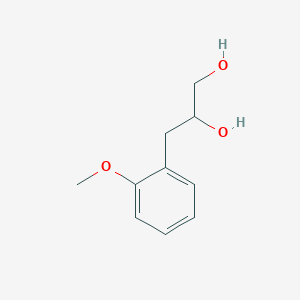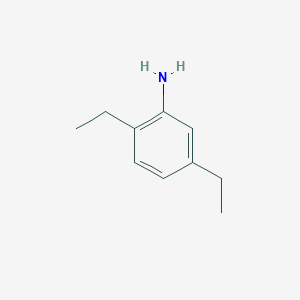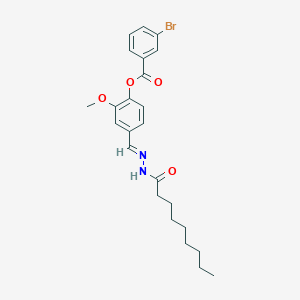
2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-N-(3-methylphenyl)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-N-(3-methylphenyl)-2-oxoacetamide: is a complex organic compound with a fascinating structure. Let’s break it down:
- The benzyloxy group (C₆H₅CH₂O-) is attached to the benzylidene moiety.
- The hydrazino group (NHNH-) contributes to the compound’s reactivity.
- The 3-methylphenyl group (C₆H₄(CH₃)) adds steric bulk.
- The 2-oxoacetamide fragment (CH₃C(O)NH-) provides a carbonyl group.
Vorbereitungsmethoden
Synthetic Routes: The synthetic routes for this compound are not widely documented, but one approach involves the coupling of a hydrazine derivative with a benzaldehyde or its derivative. The benzyloxy group can be introduced through a nucleophilic substitution reaction.
Reaction Conditions:Hydrazine Coupling: The reaction typically occurs under mild conditions, using a hydrazine reagent and an appropriate aldehyde or ketone.
Benzyloxy Group Introduction: Nucleophilic substitution with benzyl chloride or benzylic alcohols.
Industrial Production Methods: Industrial-scale production methods are not well-established due to the compound’s complexity and limited demand.
Analyse Chemischer Reaktionen
Reactivity:
Oxidation: The compound may undergo oxidation at the benzylic position.
Reduction: Reduction of the carbonyl group could yield a corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group.
Hydrazine: Used for coupling reactions.
Benzyl Chloride: Introduces the benzyloxy group.
Hydrogenation Catalysts: For reduction reactions.
Hydrazine Coupling: Formation of the target compound.
Reduction: Corresponding alcohol.
Substitution: Various derivatives.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Medicine: Investigated for potential therapeutic properties.
Chemical Biology: Used as a probe in biological studies.
Organic Synthesis: As a building block for more complex molecules.
Wirkmechanismus
The exact mechanism remains elusive, but it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
While direct analogs are scarce, we can compare it to related hydrazine-containing compounds, emphasizing its unique structural features.
Eigenschaften
CAS-Nummer |
764696-45-9 |
|---|---|
Molekularformel |
C23H21N3O3 |
Molekulargewicht |
387.4 g/mol |
IUPAC-Name |
N-(3-methylphenyl)-N'-[(E)-(3-phenylmethoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C23H21N3O3/c1-17-7-5-11-20(13-17)25-22(27)23(28)26-24-15-19-10-6-12-21(14-19)29-16-18-8-3-2-4-9-18/h2-15H,16H2,1H3,(H,25,27)(H,26,28)/b24-15+ |
InChI-Schlüssel |
KRWGJEXDLRJMNG-BUVRLJJBSA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(2,4-Dichlorophenyl)-4-{[(E)-3-pyridinylmethylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12005127.png)
![tert-butyl N-[(2-aminoacetyl)amino]carbamate](/img/structure/B12005130.png)

![2-[(4-methoxybenzyl)amino]-9-methyl-3-{(E)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12005146.png)
![4-{[(E)-9-anthrylmethylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12005154.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B12005158.png)
![2,2,2-trichloroethyl (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide](/img/structure/B12005165.png)
![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12005173.png)

![N-benzyl-2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12005183.png)




